1-Ethoxy-2,4-difluorobenzene

Overview

Description

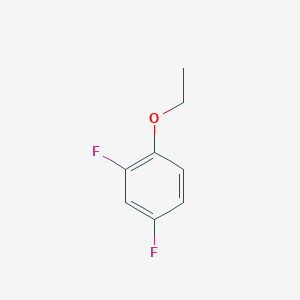

1-Ethoxy-2,4-difluorobenzene is a substituted aromatic compound characterized by an ethoxy group (-OCH₂CH₃) at the 1-position and fluorine atoms at the 2- and 4-positions. The ethoxy group acts as an electron-donating group (EDG) via resonance, while fluorine atoms exert a mild electron-withdrawing effect (EWG) inductively. This electronic interplay influences the compound’s reactivity, solubility, and applicability in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-2,4-difluorobenzene can be synthesized through several methods, including electrophilic aromatic substitution reactions. One common method involves the reaction of 2,4-difluorophenol with ethyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-2,4-difluorobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the ethoxy and fluorine substituents influence the reactivity and regioselectivity of the benzene ring.

Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used in the presence of a catalyst like iron(III) chloride or sulfuric acid.

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be employed in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of this compound can yield 1-ethoxy-2,4-difluoro-5-bromobenzene.

Scientific Research Applications

Organic Synthesis

1-Ethoxy-2,4-difluorobenzene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its reactivity is primarily characterized by electrophilic aromatic substitution , where the fluorine atoms can influence the compound's reactivity and direct further substitutions.

Key Reactions:

- Electrophilic Aromatic Substitution: The compound can undergo substitutions at the positions ortho or para to the ethoxy group due to the electron-withdrawing nature of the fluorine atoms.

- Nucleophilic Substitution: The ethoxy group can be substituted by nucleophiles, allowing for the formation of various derivatives.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential in drug development. Its structural characteristics allow it to interact favorably with biological targets.

Case Study:

- Fluorinated Compounds in Drug Design: Research indicates that fluorinated compounds can enhance metabolic stability and bioavailability of drug candidates. Studies have shown that incorporating fluorine into drug molecules can improve their pharmacokinetic properties, making this compound a candidate for further exploration in pharmaceutical applications .

Material Science

The compound is also utilized in material science for developing novel materials with specific properties such as polymers and liquid crystals.

Applications:

- Polymer Synthesis: this compound can be used as a building block for synthesizing fluorinated polymers, which exhibit enhanced thermal stability and chemical resistance.

- Liquid Crystals: Its unique electronic properties make it suitable for applications in liquid crystal displays (LCDs), where precise control over molecular orientation is required.

Research Findings and Insights

Recent studies highlight the significance of this compound in various research domains:

- Biological Interactions: Interaction studies have demonstrated that fluorinated compounds like this compound can significantly alter the properties of interacting molecules due to their electronegativity and steric effects. This property is essential for understanding drug interactions and efficacy .

- Synthesis Techniques: Efficient synthesis methods are crucial for utilizing this compound in research. For instance, methods involving nucleophilic substitution reactions have been optimized to minimize by-products while maximizing yield .

Mechanism of Action

The mechanism of action of 1-ethoxy-2,4-difluorobenzene in chemical reactions involves the interaction of its functional groups with various reagents. The ethoxy group can act as an electron-donating group, enhancing the reactivity of the benzene ring towards electrophiles. The fluorine atoms, on the other hand, can influence the electron density and stability of intermediates formed during reactions.

Molecular Targets and Pathways: In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Key Findings :

- The ethoxy group in this compound enhances solubility in organic solvents compared to halogenated analogs (e.g., 1,5-Dibromo-2,4-difluorobenzene) .

- Fluorine atoms at the 2- and 4-positions deactivate the ring, directing electrophilic attacks to the 5-position, whereas bromine in 1,5-Dibromo-2,4-difluorobenzene further reduces reactivity .

- Ethoxy groups are labile under acidic conditions (e.g., cleavage via HBr/HOAc), unlike stable halogen substituents .

Research Highlights and Challenges

- Regioselectivity : The ethoxy group in this compound directs nucleophilic attacks to specific positions (e.g., C-1 in cyclopropenylium systems) , whereas halogenated analogs exhibit less regioselectivity.

- Thermal Stability : Halogenated derivatives (e.g., 1,5-Dibromo-2,4-difluorobenzene) withstand higher temperatures (>200°C), while ethoxy-containing compounds degrade above 150°C .

- Spectroscopic Differentiation : Ethoxy groups produce distinct ¹H NMR signals (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂) compared to halogen substituents .

Biological Activity

1-Ethoxy-2,4-difluorobenzene, also known as 2,4-difluorophenetole, is an organic compound with a significant interest in biological research due to its unique chemical structure and potential applications in pharmaceuticals and chemical synthesis. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C9H10F2O

- Molecular Weight: 188.18 g/mol

-

Chemical Structure:

The compound features a benzene ring with two fluorine atoms at the 2 and 4 positions and an ethoxy group (-OEt) at the para position. This configuration influences its reactivity and biological interactions.

This compound exhibits various biological activities primarily through its interaction with cellular enzymes and receptors. The compound may act as an inhibitor or modulator of specific biochemical pathways. Notably, it has been investigated for its potential effects on:

- Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation: The compound can interact with various receptors, potentially affecting neurotransmission and other signaling pathways.

Case Studies

-

Antiviral Activity:

A study explored the antiviral properties of similar compounds against SARS-CoV-2. While specific data on this compound is limited, related compounds demonstrated effectiveness in inhibiting viral replication, suggesting potential therapeutic applications in viral infections . -

Toxicity Studies:

Research has indicated that compounds with similar structures can exhibit cytotoxic effects on cancer cell lines. For instance, studies on related difluorobenzene derivatives revealed significant inhibition of cell proliferation in various cancer types . Further investigation into the cytotoxicity of this compound could provide insights into its safety profile and therapeutic potential. -

Pharmacological Applications:

The compound is being studied as a lead structure for drug discovery due to its promising biological activities. Its structural characteristics suggest it could serve as a scaffold for developing new pharmaceuticals targeting specific diseases .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 1-Ethoxy-3-fluorobenzene | Moderate enzyme inhibition | Similar structural features |

| 2-Ethoxy-4-fluorobenzene | Antiviral properties against certain viruses | Related to antiviral studies |

| 1-Ethoxy-4-(4-methyl-cyclohexyl)-2,3-difluoro-benzene | Explored for drug development | Investigated for pharmacological uses |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Ethoxy-2,4-difluorobenzene, and what factors influence selectivity in these reactions?

- Methodological Answer : The synthesis often involves nucleophilic aromatic substitution (NAS) or cross-coupling reactions. For NAS, fluorine's electron-withdrawing nature enhances reactivity at specific positions, while the ethoxy group can direct substitution regioselectivity . Cross-coupling methods like Suzuki-Miyaura (using brominated precursors) are effective, as seen in analogous fluorinated benzene derivatives. Key factors include solvent polarity (e.g., DMF for NAS), temperature control (60–100°C), and catalysts (e.g., Pd(PPh₃)₄ for coupling reactions) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how do substituents affect spectral interpretations?

- Methodological Answer :

- NMR : ¹⁹F NMR identifies fluorine environments (δ ~ -110 to -120 ppm for aromatic F), while ¹H NMR distinguishes ethoxy protons (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) .

- GC-MS : Detects molecular ion peaks (e.g., m/z 174 for C₈H₈F₂O) and fragmentation patterns. Substituents like fluorine reduce electron density, altering fragmentation pathways .

- IR : Strong C-O-C stretch (~1250 cm⁻¹) and C-F stretches (~1100–1200 cm⁻¹) confirm functional groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Store in airtight containers at ≤25°C, away from oxidizers. Monitor for degradation via periodic GC-MS analysis .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .

Advanced Research Questions

Q. How do electronic effects of ethoxy and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Ethoxy Group : Acts as an electron-donating group (EDG), activating the aromatic ring at the para position but deactivating meta positions. This directs cross-coupling to the 4-fluorine position .

- Fluorine Substituents : Electron-withdrawing groups (EWGs) increase electrophilicity at adjacent carbons, enhancing oxidative addition in Pd-catalyzed couplings. Steric hindrance from ortho-fluorine may reduce reaction rates, requiring bulkier ligands (e.g., XPhos) for efficiency .

Q. What strategies can mitigate discrepancies in reported solubility and stability data for this compound derivatives?

- Methodological Answer :

- Solubility Testing : Use standardized solvents (e.g., DMSO, THF) under controlled temperatures. Polar protic solvents (e.g., ethanol) may hydrogen-bond with fluorine, altering solubility profiles .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Stabilize solutions with antioxidants (e.g., BHT) if oxidative degradation is observed .

Q. What computational methods are recommended for predicting the physicochemical properties of this compound, and how do they compare with experimental data?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis sets to predict dipole moments, HOMO-LUMO gaps, and electrostatic potentials. Compare with experimental XRD or dielectric constant measurements .

- QSAR Models : Train models on PubChem datasets to predict logP (experimental ~2.1) and boiling points (~210°C). Validate with experimental GC retention indices .

Q. Data Contradiction Analysis

Q. How can researchers resolve contradictions in reported reaction yields for fluorinated benzene derivatives during nucleophilic substitutions?

- Methodological Answer :

- Reaction Optimization : Screen bases (e.g., K₂CO₃ vs. Cs₂CO₃) to mitigate side reactions. For example, Cs₂CO₃ increases nucleophilicity in polar aprotic solvents, improving yields .

- Byproduct Analysis : Use LC-MS to identify undesired products (e.g., dehalogenation byproducts). Adjust stoichiometry (e.g., 1.2 eq nucleophile) to minimize side reactions .

Application-Oriented Questions

Q. What are the potential applications of this compound in materials science, and how do its properties enable these uses?

- Methodological Answer :

- Liquid Crystals : The ethoxy group enhances mesogenicity, while fluorine reduces viscosity. Synthesize analogs with trans-4-propylcyclohexyl groups (as in ) for low-temperature LC phases.

- Polymer Additives : Incorporate into polycarbonates via Friedel-Crafts alkylation to improve thermal stability (TGA analysis recommended) .

Properties

IUPAC Name |

1-ethoxy-2,4-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFTKVFURNXPNGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001309194 | |

| Record name | 1-Ethoxy-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001309194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348-20-9 | |

| Record name | 1-Ethoxy-2,4-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=348-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethoxy-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001309194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.